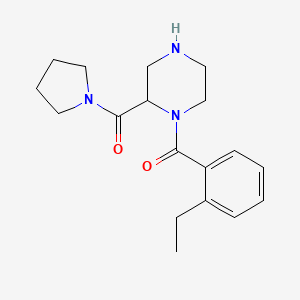
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine, also known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to exhibit potent antioxidant and anti-inflammatory properties, which are beneficial for the treatment of various diseases. It has also been shown to possess antitumor activity and has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to have a protective effect on neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its high degree of purity, which makes it suitable for use in laboratory experiments. It is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine. One area of interest is the development of novel formulations that improve its solubility in water, making it easier to administer in vivo. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine involves the reaction of 1-benzoyl-2-(1-pyrrolidinyl) piperazine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine as a white crystalline solid with a high degree of purity.
Scientific Research Applications
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[1-(2-ethylbenzoyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-14-7-3-4-8-15(14)17(22)21-12-9-19-13-16(21)18(23)20-10-5-6-11-20/h3-4,7-8,16,19H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLTUJCJHDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCNCC2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5481533.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5481539.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5481547.png)

![N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5481567.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5481574.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5481588.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)
![2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)
![1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5481622.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-(hydroxymethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B5481635.png)